(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid
Overview
Description
“®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group1. The BOC group is a protecting group used in organic synthesis, particularly for amines1. The compound can be synthesized from commercially available BOC-protected amino acids2.
Synthesis Analysis
The synthesis of this compound involves the use of BOC-protected amino acids2. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide1. The resulting protected amino acid ionic liquids (AAILs) can be used as starting materials in dipeptide synthesis2.
Molecular Structure Analysis
The molecular structure of “®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid” can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculation3.
Chemical Reactions Analysis
The t-butoxyl radical plays a significant role in the chemical reactions involving this compound4. Most hydrogen abstractions from carbon by the t-butoxyl radical are entropy-controlled4. The activation energy for hydrogen abstraction decreases with decreasing bond dissociation energies (BDEs)4.
Scientific Research Applications
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Dipeptide Synthesis
- Field : Organic Chemistry
- Application : The tert-butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides .
- Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Protein Interaction Prediction
- Field : Bioinformatics
- Application : The AlphaFold 3 AI model developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of all of life’s molecules, potentially including "®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid" .
- Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
-
Neurotransmitter Detection
- Field : Neuroscience
- Application : Surface enhanced Raman scattering (SERS) can be used for detecting neurotransmitters such as glutamate (GLU) and gamma-amino butyric acid (GABA) .
- Method : The method involves using SERS, a spectroscopic technique, to detect the presence of specific neurotransmitters .
- Results : The results of this method would depend on the specific experiment and the neurotransmitters being detected .
-
Drug Design
- Field : Pharmacology
- Application : The AlphaFold 3 AI model can be used for drug design, potentially involving "®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid" .
- Method : AlphaFold 3 generates the joint 3D structure of a given list of molecules, revealing how they all fit together . This can be used to design drugs that interact with specific proteins or other molecules .
- Results : Isomorphic Labs is already collaborating with pharmaceutical companies to apply AlphaFold 3 to real-world drug design challenges and develop new life-changing treatments for patients .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be used for organic synthesis .
- Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Protein Interaction Modeling
- Field : Bioinformatics
- Application : Google DeepMind’s AlphaFold Server can be used for predicting how proteins interact with other molecules throughout the cell .
- Method : With just a few clicks, biologists can harness the power of AlphaFold 3 to model structures composed of proteins, DNA, RNA and a variety of other molecules .
- Results : Millions of researchers globally have used AlphaFold 2 to make discoveries in areas including malaria vaccines, cancer treatments and enzyme design. AlphaFold has been cited more than 20,000 times and its scientific impact recognized through many prizes, most recently the Breakthrough Prize in Life Sciences .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, care should be taken when handling any chemical compound, particularly those used in organic synthesis5.
Future Directions
The use of BOC-protected amino acids and the resulting AAILs in organic synthesis has potential for further exploration2. These compounds could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected2.
properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427163 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
CAS RN |
25456-76-2 | |
Record name | (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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